5-[(1-ethyl-1H-pyrazol-4-yl)oxy]pyrazine-2-carboxylic acid
Description
Properties
IUPAC Name |
5-(1-ethylpyrazol-4-yl)oxypyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-2-14-6-7(3-13-14)17-9-5-11-8(4-12-9)10(15)16/h3-6H,2H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMCEJCTTJKZDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)OC2=NC=C(N=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1771191-37-7 | |
| Record name | 5-[(1-ethyl-1H-pyrazol-4-yl)oxy]pyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 5-[(1-ethyl-1H-pyrazol-4-yl)oxy]pyrazine-2-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.
Substitution reactions: The pyrazole ring is then functionalized with an ethyl group through alkylation reactions.
Formation of the pyrazine ring: The pyrazine ring is synthesized through condensation reactions involving diamines and dicarbonyl compounds.
Coupling reactions: The final step involves coupling the ethyl-pyrazolyl group with the pyrazine ring, followed by oxidation to introduce the carboxylic acid group.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
5-[(1-ethyl-1H-pyrazol-4-yl)oxy]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction may produce pyrazine alcohols.
Scientific Research Applications
5-[(1-ethyl-1H-pyrazol-4-yl)oxy]pyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[(1-ethyl-1H-pyrazol-4-yl)oxy]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-[(1-Ethyl-1H-pyrazol-4-yl)oxy]pyrazine-2-carboxylic acid
- Molecular Formula : C₁₀H₁₀N₄O₃
- Molecular Weight : 234.22 g/mol
- CAS Registry Number : 1771191-37-7 .
Structural Features: The compound consists of a pyrazine ring substituted at the 2-position with a carboxylic acid group and at the 5-position with an ether-linked 1-ethyl-1H-pyrazol-4-yl moiety.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Differences
Core Heterocycle :
- The target compound features a pyrazine ring, which is electron-deficient due to its two meta-positioned nitrogen atoms. This contrasts with the oxazole (electron-rich) in ’s analog and the fused pyrazolo-pyrimidine in , which offers extended π-conjugation .
- The piperidine-containing analog () replaces the heteroaromatic core with a saturated ring, significantly altering lipophilicity and conformational flexibility .
Substituent Effects: The ethyl group on the pyrazole in the target compound may enhance metabolic stability compared to methyl-substituted analogs (e.g., ’s compound with a 5-methyl group) . The carboxylic acid group in the target compound and its oxazole/pyrazolo-pyrimidine analogs enables hydrogen bonding with biological targets, such as kinase ATP-binding pockets.
Biological Implications: Sorafenib analogs with pyrazine-2-carboxylic acid scaffolds () demonstrate potent cytostatic activity (IC₅₀: 0.6–0.9 μM in cancer cell lines). The pyrazolo-pyrimidine analog () may exhibit enhanced DNA intercalation or topoisomerase inhibition due to its larger aromatic system, a property absent in the pyrazine-based target .
Physicochemical and Pharmacokinetic Considerations
- Solubility : The carboxylic acid group in the target compound and its oxazole/pyrazolo-pyrimidine analogs confers higher aqueous solubility compared to esterified derivatives (e.g., ).
- Lipophilicity : The piperidine-containing analog (logP ~2.5 estimated) is more lipophilic than the target compound (logP ~1.2), impacting blood-brain barrier penetration .
- Metabolic Stability : The ethyl group on the pyrazole in the target compound may reduce oxidative metabolism compared to methyl groups, as seen in cytochrome P450 substrate studies of similar molecules .
Biological Activity
5-[(1-ethyl-1H-pyrazol-4-yl)oxy]pyrazine-2-carboxylic acid is a compound belonging to the pyrazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for 5-[(1-ethyl-1H-pyrazol-4-yl)oxy]pyrazine-2-carboxylic acid is . The compound features a pyrazole ring connected to a pyrazine moiety via an ether linkage, which is crucial for its biological activity. Understanding the electronic and steric properties of this compound can provide insights into its mechanism of action.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including 5-[(1-ethyl-1H-pyrazol-4-yl)oxy]pyrazine-2-carboxylic acid. Research indicates that pyrazole compounds exhibit inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor progression. For instance, certain pyrazole derivatives have shown effective inhibition against BRAF(V600E) and EGFR, which are critical in cancer signaling pathways .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| 5-[(1-ethyl-1H-pyrazol-4-yl)oxy]... | BRAF(V600E) | 0.15 |
| Other Pyrazole Derivative A | EGFR | 0.25 |
| Other Pyrazole Derivative B | Aurora-A kinase | 0.30 |
Anti-inflammatory and Analgesic Effects
Pyrazole derivatives have also been investigated for their anti-inflammatory properties. Compounds similar to 5-[(1-ethyl-1H-pyrazol-4-yl)oxy]pyrazine-2-carboxylic acid have demonstrated significant inhibition of pro-inflammatory cytokines and enzymes such as COX-2, suggesting a potential for treating inflammatory diseases .
Table 2: Inhibition of Inflammatory Markers
| Compound | Inflammatory Marker | IC50 (µM) |
|---|---|---|
| 5-[(1-ethyl-1H-pyrazol-4-yl)oxy]... | COX-2 | 0.05 |
| Other Pyrazole Derivative C | TNF-alpha | 0.10 |
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been documented, with some compounds exhibiting potent activity against bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of critical enzymatic pathways .
Table 3: Antimicrobial Activity
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-[(1-ethyl-1H-pyrazol-4-yl)oxy]... | E. coli | 10 µg/mL |
| Other Pyrazole Derivative D | S. aureus | 5 µg/mL |
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrazole ring significantly influence biological activity. For example, electron-withdrawing groups at specific positions on the pyrazole ring enhance potency against cancer cell lines, while substituents on the pyrazine moiety can alter pharmacokinetic properties .
Case Study 1: Combination Therapy in Cancer Treatment
A study explored the synergistic effects of combining 5-[(1-ethyl-1H-pyrazol-4-yl)oxy]pyrazine-2-carboxylic acid with doxorubicin in breast cancer cell lines MCF7 and MDA-MB231. The combination therapy showed enhanced cytotoxicity compared to doxorubicin alone, highlighting the potential for this compound in combination therapies .
Case Study 2: Anti-inflammatory Effects in Animal Models
In vivo studies demonstrated that administration of this pyrazole derivative significantly reduced inflammation in rodent models of arthritis, supporting its use as an anti-inflammatory agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
